2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol
Description
2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a sulfonamide-piperazine derivative characterized by a 2-ethoxy-4,5-dimethylphenyl sulfonyl group attached to a piperazine ring, with an ethanol moiety at the N-1 position. Such compounds are often explored for pharmacological applications, including antiproliferative activity and protein degradation, as seen in PROTACs (Proteolysis-Targeting Chimeras) .
Properties
IUPAC Name |
2-[4-(2-ethoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-4-22-15-11-13(2)14(3)12-16(15)23(20,21)18-7-5-17(6-8-18)9-10-19/h11-12,19H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATYSNYOZWVZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperazine-Ethanol Backbone
The piperazine-ethanol moiety is synthesized through nucleophilic substitution or reductive amination. A common route involves reacting 1-(2-hydroxyethyl)piperazine with a sulfonyl chloride derivative. For example:
This reaction is typically conducted in anhydrous dichloromethane (DCM) at 0–5°C to suppress hydrolysis, with triethylamine (TEA) as a base to neutralize HCl.
Table 1: Reaction Conditions for Piperazine-Ethanol Intermediate
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Anhydrous DCM | 85–90 |
| Temperature | 0–5°C | – |
| Base | Triethylamine (1.2 eq) | – |
| Reaction Time | 4–6 hours | – |
Sulfonation and Aromatic Ring Functionalization
The sulfonyl group is introduced via reaction with 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride . This step requires strict temperature control to avoid polysubstitution. Recent studies highlight the use of CsCO in ethanol at 100°C for 3 hours, achieving yields up to 90%.
Critical Observations:
Etherification and Methyl Group Introduction
The ethoxy and dimethyl groups are introduced through Friedel-Crafts alkylation or Ullmann coupling. For instance, 2-ethoxy-4,5-dimethylphenol is reacted with a brominating agent, followed by coupling to the sulfonated piperazine.
Example Protocol:
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Bromination of 2-ethoxy-4,5-dimethylphenol using PBr in THF.
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Coupling with the piperazine-sulfonyl intermediate via CuI-catalyzed Ullmann reaction.
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Purification via column chromatography (SiO, ethyl acetate/hexane).
Purification and Characterization
Chromatographic Techniques
The final product is purified using:
Spectroscopic Analysis
-
H NMR (400 MHz, CDCl): δ 7.45 (s, 1H, aromatic), 4.12 (q, 2H, OCHCH), 3.64 (t, 2H, CHOH).
Scale-Up and Industrial Feasibility
The MDPI study demonstrated scalability to 1.5 kg batches without yield reduction, using continuous-flow reactors for exothermic steps (e.g., sulfonation). Key parameters for industrial adaptation include:
Table 2: Scale-Up Parameters
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Batch Size | 1.5 g | 1.5 kg |
| Yield | 90% | 88–90% |
| Purification Method | Column Chromatography | Crystallization |
Comparative Analysis of Alternative Routes
Biological Activity
The compound 2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol , also known by its CAS number 941256-65-1, is a piperazine derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 342.5 g/mol. The structure features a piperazine ring substituted with a sulfonyl group and an ethoxy moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 941256-65-1 |
| Molecular Formula | C16H26N2O4S |
| Molecular Weight | 342.5 g/mol |
Piperazine derivatives, including the compound , often exhibit biological activities through various mechanisms. They can act as inhibitors of specific enzymes or receptors, impacting neurotransmitter systems or metabolic pathways. For instance, compounds similar to this one have shown potential as acetylcholinesterase inhibitors, which are crucial for the treatment of neurodegenerative diseases like Alzheimer's disease .
In Vitro Studies
In vitro studies have demonstrated that piperazine derivatives can inhibit acetylcholinesterase activity. For example, related compounds have been evaluated for their IC50 values (the concentration required to inhibit 50% of enzyme activity). While specific IC50 values for this compound are not widely reported, similar compounds have shown promising results:
| Compound | IC50 (µM) |
|---|---|
| Donepezil | 0.41 ± 0.09 |
| Piperazine derivative A | 16.42 ± 1.07 |
These results suggest that modifications to the piperazine structure can significantly affect inhibitory potency against acetylcholinesterase.
Case Studies and Research Findings
- Acetylcholinesterase Inhibition : A study synthesized various piperazine derivatives and assessed their anti-acetylcholinesterase activity using Ellman's test. Although specific data for our compound was not available, the general trend indicated that structural variations could enhance inhibitory effects .
- Neuroprotective Effects : Research into related piperazine compounds has indicated potential neuroprotective properties through modulation of neurotransmitter levels and inhibition of oxidative stress pathways. These findings support further exploration of this compound in neuropharmacology .
- Antioxidant Activity : Some studies have highlighted the antioxidant capabilities of piperazine derivatives. Antioxidants play a vital role in mitigating oxidative damage in cells, which is particularly relevant in neurodegenerative conditions .
Scientific Research Applications
Neuropharmacology
Research indicates that compounds with piperazine moieties often exhibit significant neuropharmacological activity. The piperazine structure is known to interact with various neurotransmitter systems, including dopamine and serotonin receptors. For instance, studies have shown that derivatives of piperazine can enhance dopamine transporter affinity, suggesting potential applications in treating disorders such as depression and schizophrenia .
Anticancer Activity
Recent investigations have explored the anticancer properties of sulfonamide derivatives, including those similar to 2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol. These compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through mechanisms that may involve the modulation of signaling pathways related to cell proliferation and survival .
Antimicrobial Properties
There is emerging evidence supporting the antimicrobial potential of sulfonamide-containing compounds. The sulfonamide functional group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Research into similar compounds has highlighted their efficacy against a range of pathogens, including resistant strains of bacteria .
Case Studies
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 2-ethoxy-4,5-dimethylphenyl group in the target compound introduces steric bulk and electron-donating effects compared to simpler phenyl or chlorophenyl groups in analogs . This may enhance membrane permeability but reduce solubility.
Biological Relevance: Piperazine-ethanol derivatives with sulfonyl groups are frequently utilized in drug discovery for their balance of solubility and target binding. For example, 2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol () has been studied in medicinal chemistry for antiproliferative applications. The PROTAC BMM4 () demonstrates how piperazine-sulfonyl scaffolds can be integrated into larger molecules for protein degradation, though the target compound’s simpler structure may limit such multifunctionality.
Synthetic Accessibility: The target compound likely follows synthetic routes similar to those in , where bromoethanone intermediates react with substituted thiols or amines under nitrogen. However, the 2-ethoxy-4,5-dimethylphenyl group may require specialized sulfonylation steps.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol?
- Methodology : The compound can be synthesized via amide coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TEA (triethylamine) in DMF (dimethylformamide) as a solvent. For example, describes a similar synthesis where intermediates are stirred at room temperature for 4 hours, followed by purification via reverse-phase chromatography . Alternative routes may involve refluxing in ethanol for 12 hours to form pyrazoline derivatives, as seen in .
Q. What analytical techniques are critical for characterizing purity and structure?
- Methodology :
- Reverse-phase chromatography : Used for purification and assessing purity (e.g., 52% yield reported in ) .
- HPLC (High-Performance Liquid Chromatography) : Essential for quantifying impurities, as demonstrated in pharmaceutical reference standards ( ) .
- NMR (Nuclear Magnetic Resonance) : Confirms structural integrity by analyzing proton and carbon environments, referenced in for verifying intermediates .
Q. What safety protocols should be followed during handling?
- Methodology :
- PPE (Personal Protective Equipment) : Wear gloves, lab coats, and eye protection (P95 respirators for particulates; see ) .
- Ventilation : Use fume hoods to avoid inhalation, as acute toxicity data are unavailable ( ) .
- First aid : Immediate eye rinsing with water for 15 minutes if exposed ( ) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodology :
- Coupling agent screening : Test alternatives to HATU (e.g., DCC, EDCI) to improve reaction efficiency .
- Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
- Temperature control : Explore microwave-assisted synthesis to reduce reaction time and improve yield .
Q. How should researchers address contradictory or missing toxicological data?
- Methodology :
- In vitro assays : Conduct MTT assays on cell lines (e.g., HEK293) to assess cytotoxicity ( note missing data) .
- QSAR modeling : Use computational tools (e.g., SwissADME) to predict absorption and toxicity based on structural analogs ( ) .
- Metabolic stability tests : Evaluate hepatic clearance using microsomal incubations ( references BCL-2 inhibitors with similar sulfonyl groups) .
Q. What strategies are effective for evaluating biological activity in target pathways?
- Methodology :
- PROTAC design : Incorporate the compound into proteolysis-targeting chimeras (PROTACs) to degrade specific proteins (e.g., BCL-XL degradation in ) .
- Kinase inhibition assays : Screen against kinase panels (e.g., Eurofins) to identify off-target effects.
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like BCL-2 ( references BCL-2 inhibitors) .
Q. How can stability issues in aqueous solutions be mitigated during experiments?
- Methodology :
- Lyophilization : Prepare lyophilized formulations to enhance shelf life ( notes stability in dry conditions) .
- pH adjustment : Buffer solutions to pH 6–7 to prevent sulfonyl group hydrolysis ( highlights sensitivity to reactive conditions) .
- Light-sensitive storage : Store in amber vials to avoid photodegradation ( references similar alcohols requiring light protection) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported reaction yields for derivatives?
- Methodology :
- Replicate conditions : Repeat syntheses from and under identical parameters (e.g., 4-hour stirring vs. 12-hour reflux) .
- Byproduct analysis : Use LC-MS to identify side products affecting yield.
- Scale-up studies : Test if yields decrease at larger scales due to mixing inefficiencies.
Q. What experimental approaches validate computational predictions of metabolic pathways?
- Methodology :
- Isotopic labeling : Synthesize a ¹⁴C-labeled version to track metabolites via scintillation counting.
- CYP450 inhibition assays : Use human liver microsomes to identify enzymes involved in oxidation ( references CYP inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
